

A Comparative Guide: Azosemide (PubChem CID 71413112) vs. Analog Compounds in Diuretic Activity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diuretic agent Azosemide (PubChem CID 71413112) with its structurally and functionally related analogs, Furosemide and Torsemide. The information presented is based on available preclinical and clinical experimental data, offering insights into their comparative pharmacology, efficacy, and potential clinical implications.

Introduction to Azosemide and its Analogs

Azosemide is a loop diuretic belonging to the sulfonamide class of drugs.[1] Its primary mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to a reduction in the reabsorption of sodium, chloride, and potassium, resulting in increased excretion of these ions and water, thereby producing a diuretic effect. Azosemide is clinically used for the management of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease, as well as for the treatment of hypertension.

For the purpose of this guide, Azosemide is compared with two widely used loop diuretics:

• Furosemide: A potent, short-acting loop diuretic that is structurally similar to Azosemide and is a cornerstone in the treatment of fluid overload.



 Torsemide: Another potent loop diuretic with a longer duration of action and higher bioavailability compared to Furosemide.

Comparative Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies, providing a direct comparison of Azosemide and its analogs.

Table 1: In Vitro NKCC1 Inhibition

| Compound | hNKCC1A IC50 (μM) | hNKCC1B IC50 (μM) | Reference |
|------------|----------------------|----------------------|-----------|
| Azosemide | 0.246 | 0.197 | [2][3] |
| Furosemide | 1.8 | 1.9 | |
| Torsemide | 0.8 | 0.9 | _ |

IC50 values represent the concentration of the drug required to inhibit 50% of the NKCC1 activity.

Table 2: Comparative Diuretic Efficacy in Rats

| Compound | Dose (mg/kg, oral) | Peak Urine Volume Increase | Duration of Action | Reference |
|------------|-----------------------|----------------------------------|--------------------------------|-----------|
| Azosemide | 80 | Moderate | Sustained (up to 8 hours) | [4] |
| Furosemide | 40 | Rapid and Remarkable | Shorter, with rebound decrease | [4] |
| Torsemide | 3 | Rapid and Remarkable | Shorter, with rebound decrease | [4] |



Table 3: Comparative Clinical Efficacy in Heart Failure

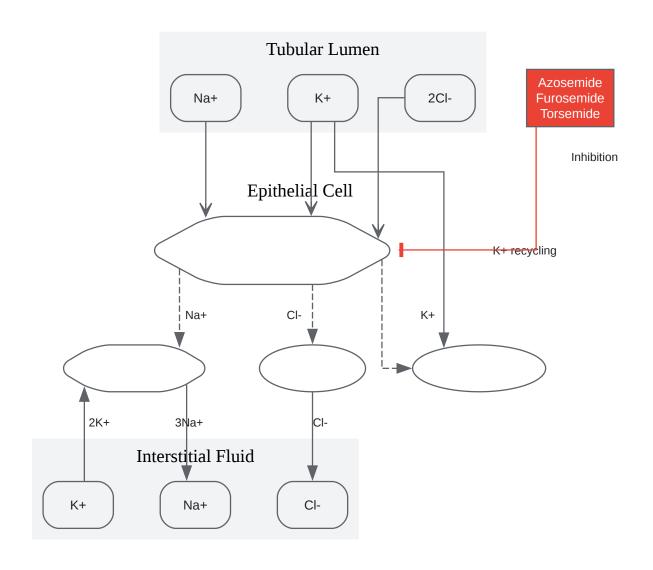
(HFpEF)

| Compound | Key Finding | Hazard Ratio (Adverse Events) | p-value | Reference |
|------------|---|-------------------------------------|---------|-----------|
| Azosemide | Significantly reduced risk of adverse events compared to Furosemide | 0.46 | 0.006 | [5] |
| Furosemide | Baseline for comparison | - | - | [5] |

Signaling Pathway and Experimental Workflows Signaling Pathway of Loop Diuretics

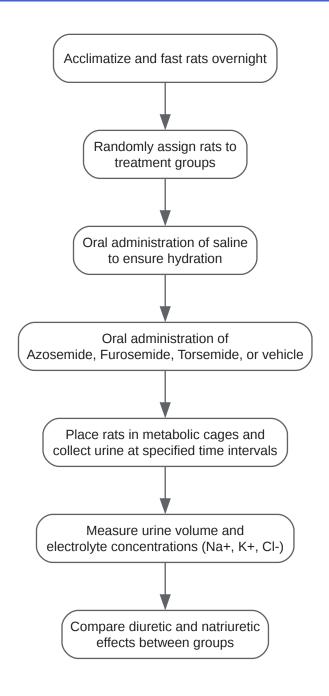
The primary mechanism of action for Azosemide and its analogs is the inhibition of the Na+-K+-2Cl- cotransporter (NKCC) in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.











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